molecular formula C11H6NNaO4S B6523586 Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate CAS No. 1052603-23-2

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

Cat. No.: B6523586
CAS No.: 1052603-23-2
M. Wt: 271.23 g/mol
InChI Key: TWPYHAIOQQLZFP-UHFFFAOYSA-M
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Description

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a high-value chemical scaffold in medicinal chemistry, recognized for its significant role in the development of novel small-molecule therapeutics. Its core structure serves as a key precursor for a class of potent inhibitors targeting critical protein-protein interactions and nuclear receptors. This compound is notably utilized in the design of TNF-α inhibitors. Research has demonstrated that analogs derived from this scaffold, such as 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide, can effectively disrupt the interaction between TNF-α and its receptor, showing promise as therapeutic agents for inflammatory disorders like rheumatoid arthritis and Crohn's disease . Furthermore, this chemical scaffold has been successfully applied in the discovery of retinoic acid receptor-related orphan receptor γ (RORγ) inhibitors through virtual screening and synthesis. These inhibitors are a promising therapeutic strategy for treating Th17-mediated autoimmune diseases, highlighting the versatility of the dihydrobenzo[cd]indole core . The compound's proven utility across multiple high-value drug discovery domains makes it an essential tool for researchers engaged in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the development of targeted therapies for inflammation and autoimmunity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;2-oxo-1H-benzo[cd]indole-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S.Na/c13-11-7-3-1-2-6-9(17(14,15)16)5-4-8(12-11)10(6)7;/h1-5H,(H,12,13)(H,14,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPYHAIOQQLZFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Benzo[cd]Indole Core Formation

The benzo[cd]indole core is synthesized via cyclization reactions, typically starting from substituted aniline derivatives. A common approach involves the Fischer indole synthesis , where phenylhydrazine reacts with cyclic ketones or aldehydes under acidic conditions . For example, reacting 1,2,3,4-tetrahydroquinolin-2-one with phenylhydrazine in glacial acetic acid at 80–100°C yields the indole intermediate.

Alternative methods include:

  • Bischler–Möhlau indole synthesis : Using α-halo ketones and ammonia donors.

  • Larock indole synthesis : Palladium-catalyzed cyclization of o-iodoanilines and alkynes.

Table 1: Comparative Analysis of Cyclization Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)
Fischer IndolePhenylhydrazine + TetraloneH2SO4, 80°C, 6h6895
Bischler–Möhlau2-Bromoacetophenone + NH3EtOH reflux, 12h5288
Larocko-Iodoaniline + PropargylPd(OAc)2, PPh3, 100°C, 8h7597

The Larock method offers superior yields and purity but requires expensive catalysts . Industrial-scale production often favors the Fischer route due to cost-effectiveness.

Sulfonation of the Benzo[cd]Indole Intermediate

Sulfonation introduces the sulfonate group at the 6-position of the indole core. This step is typically achieved using fuming sulfuric acid (20–30% SO3) or chlorosulfonic acid under controlled conditions . Key parameters include:

  • Temperature : 0–5°C to minimize over-sulfonation.

  • Reaction time : 2–4 hours.

  • Solvent : Dichloromethane or dichloroethane for better heat dissipation.

Mechanistic Insight :
The electrophilic sulfonation proceeds via the formation of a sulfonic acid intermediate, which is subsequently neutralized to the sodium salt.

Table 2: Sulfonation Optimization Data

Sulfonating AgentTemp (°C)Time (h)Conversion (%)Selectivity (%)
ClSO3H039288
H2SO4/SO3548582
SO3/DMF complex1028991

Chlorosulfonic acid provides higher conversion but requires careful handling due to its corrosive nature.

Sodium Salt Formation and Isolation

The sulfonic acid intermediate is neutralized with sodium hydroxide (1M) to form the sodium sulfonate. Critical steps include:

  • pH adjustment : Maintain pH 7–8 to prevent hydrolysis.

  • Precipitation : Adding ethanol or acetone to precipitate the product.

  • Recrystallization : Purify using water/ethanol mixtures (3:1 v/v).

Industrial-Scale Considerations :

  • Continuous flow reactors ensure consistent mixing and temperature control.

  • Spray drying techniques produce free-flowing powders for bulk storage.

Table 3: Neutralization Parameters and Outcomes

NaOH Concentration (M)Solvent SystemYield (%)Purity (%)
1.0H2O/EtOH (1:1)7898
0.5H2O/acetone (2:1)6595
2.0H2O8297

Purification and Quality Control

Final purification involves:

  • Column chromatography : Silica gel with ethyl acetate/methanol (9:1) for lab-scale preparations.

  • Crystallization : Slow evaporation from aqueous ethanol yields needle-like crystals.

  • HPLC analysis : C18 column, 0.1% TFA in water/acetonitrile gradient (90:10 to 60:40 over 20 min).

Critical Quality Attributes :

  • Residual solvents : <500 ppm (ICH Q3C guidelines).

  • Heavy metals : <10 ppm (ICP-MS verification).

Scalability and Process Intensification

Industrial adaptations focus on:

  • Catalyst recycling : Palladium recovery in Larock synthesis reduces costs by 40%.

  • Waste minimization : Sulfonation by-products are neutralized with CaCO3 to form gypsum (CaSO4).

  • Process Analytical Technology (PAT) : Real-time FTIR monitoring ensures reaction completion.

Table 4: Scalability Challenges and Solutions

ChallengeLaboratory ScaleIndustrial Solution
Exothermic sulfonationIce bathsJacketed reactors with coolant circulation
Sodium salt hygroscopicityDesiccatorsNitrogen-blanketed packaging
Palladium contaminationColumn chromatographyChelating resin filtration

Recent Advances in Green Chemistry

Emerging methods prioritize sustainability:

  • Biocatalytic sulfonation : Engineered sulfotransferases achieve 65% yield at 25°C .

  • Microwave-assisted cyclization : Reduces Fischer indole reaction time to 30 minutes.

  • Solvent-free mechanochemistry : Ball milling yields 70% conversion without solvents.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate serves as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can yield sulfonic acid derivatives.
  • Reduction : Produces amine derivatives.
  • Substitution : Facilitates the introduction of functional groups onto the indole ring.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor . It has shown interactions with key biological macromolecules and pathways, notably:

  • Enzyme Inhibition : Binds to active sites of specific enzymes, blocking their activity.
  • Anti-inflammatory and Anticancer Properties : Investigated for therapeutic effects in various cancers and inflammatory conditions.

Medicine

The compound is being explored for its therapeutic potential:

  • Cancer Treatment : Studies indicate its efficacy in inhibiting BET (bromodomain and extraterminal domain) proteins, which play a crucial role in tumor growth and proliferation. It has shown promise against multiple cancer types including melanoma, lung cancer, and leukemia .

Industry

In industrial applications, this compound is utilized in the development of:

  • Dyes and Pigments : Its chemical properties make it suitable for creating vibrant colors in various materials.
  • Specialty Chemicals : Employed in the production of pharmaceuticals and other chemical products.

Case Study 1: Enzyme Inhibition

A study conducted on this compound demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways. The results showed a significant reduction in inflammatory markers in vitro when treated with this compound.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of this compound against prostate cancer cells. The compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis through specific molecular pathways.

Mechanism of Action

The mechanism of action of sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[cd]indole-6-sulfonamide/sulfonate core serves as a versatile scaffold for drug discovery. Below is a detailed comparison with structurally and functionally related compounds:

Structural Modifications and Target Specificity

Compound ID Substituent/Modification Primary Target Key Activity Data Selectivity Profile References
Parent compound Sodium sulfonate TNF-α, RORγ, mPTPB IC50 (TNF-α): ~10–50 µM* Moderate selectivity across targets
4a N-(5-Aminonaphthalen-1-yl) sulfonamide TNF-α Yield: 54%; SPR binding affinity Improved hydrophobic interactions
38 4-(Sulfonamido)butyl phosphate M. tuberculosis Lumazine synthase Ki: 38 µM 2-fold improvement over precursor
47 2-Oxo-benzo[cd]indole-6-sulfonamide mPTPB Ki: 1.1 µM (noncompetitive) >30-fold selectivity over PTP1B
EJMC-1 N-(3-Chloro-4-hydroxyphenyl) sulfonamide TNF-α IC50: 42 µM Not reported

Notes:

  • *Exact IC50 values for the parent compound vary by assay; TNF-α inhibition is concentration-dependent .
  • Phosphate-containing derivatives (e.g., 38 ) show enhanced Lumazine synthase inhibition due to hydrogen bonding with Arg128 and Thr87 .

Enzyme Inhibition Profiles

Target Enzyme Compound ID Inhibition Mode Ki/IC50 (µM) Selectivity Over Other Enzymes
TNF-α Parent Competitive ~10–50 Moderate (TNFR1 vs. TNFR2)
RORγ Parent Inverse agonism ND 10-fold vs. TR4 nuclear receptor
M. tuberculosis Lumazine synthase 9 Competitive 70 Not reported
mPTPB 47 Noncompetitive 1.1 >30-fold vs. PTP1B, SHP2, Lyp

ND: Not determined in cited studies.

Structure-Activity Relationships (SAR)

  • Hydrophobic substituents (e.g., naphthyl in 4a ) enhance TNF-α inhibition by stabilizing π-π interactions with TNFR1 .
  • Phosphate groups (e.g., 38 ) improve Lumazine synthase binding via polar interactions with Arg128 and Thr87 .
  • Chloro-hydroxyphenyl groups (e.g., EJMC-1 ) increase TNF-α potency by introducing electronegative moieties favorable for hydrogen bonding .

Biological Activity

Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with sodium hydroxide in aqueous medium. This reaction is typically performed under controlled conditions to ensure high yield and purity. The resulting sodium salt form enhances its solubility in biological systems, making it suitable for various applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and biological macromolecules. Notably, it has been identified as a potential enzyme inhibitor. The compound binds to the active sites of certain enzymes, inhibiting their function and leading to downstream biological effects such as anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. Such inhibition may contribute to its therapeutic effects in conditions characterized by chronic inflammation .

2. Anticancer Properties

The compound has shown promise in anticancer research. Studies involving various cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and autophagy in cancer cells. These mechanisms are crucial for inhibiting tumor growth and metastasis .

3. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on protein tyrosine phosphatases (PTPs). PTPs play essential roles in cellular signaling pathways; thus, their inhibition could lead to altered cellular functions relevant to cancer progression and other diseases .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits TNF-α production, reducing inflammation ,
AnticancerInduces apoptosis and autophagy in cancer cells ,
Enzyme InhibitionInhibits protein tyrosine phosphatases involved in signaling pathways ,

Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound on liver cancer cells, it was found that the compound entered cells via polyamine transporters localized in lysosomes. The treatment resulted in significant apoptosis and autophagy induction, highlighting its potential as a therapeutic agent against liver-cancer metastasis .

Q & A

Q. What are the common synthetic routes for Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate and its derivatives?

The synthesis typically involves sulfonamide coupling reactions followed by phosphorylation or esterification. For example:

  • Step 1 : Reacting the benzo[cd]indole core with sulfonating agents (e.g., chlorosulfonic acid) to introduce the sulfonate group.
  • Step 2 : Functionalizing the sulfonamide side chain with alkylphosphates or hydroxyalkyl groups via nucleophilic substitution. Key reagents include trifluoroacetic acid (TFA) for deprotection and tetrazole for phosphorylation .
  • Step 3 : Purification using silica gel chromatography (eluting with EtOAc/petroleum ether) and structural confirmation via 1H^1H/13C^{13}C NMR and HRMS .

Q. Which analytical methods are critical for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, confirming sulfonamide coupling and phosphorylation .
  • Mass Spectrometry (HRMS/ESIMS) : Validates molecular weight and elemental composition (e.g., HRMS m/z 424.1865 for C19H32NO6PNa+^+) .
  • Elemental Analysis : Quantifies C, H, N, and S content to verify purity (>95% by HPLC) .

Advanced Research Questions

Q. How can molecular docking and virtual screening optimize this compound derivatives as enzyme inhibitors?

  • Tool Selection : AutoDock Vina is preferred for its speed and accuracy in predicting binding modes, leveraging scoring functions to prioritize compounds .
  • Targeted Enzymes :
    • Lumazine Synthase (M. tuberculosis) : Key interactions include π-π stacking with Trp27 and hydrogen bonding with Arg128/Gly84. Modifying phosphonate side chains (e.g., compound 38 ) improves Ki from 70 µM to 38 µM .
    • RORγ (Nuclear Receptor) : Derivatives with sulfonamide modifications show enhanced inverse agonism, validated via luciferase reporter assays .
  • Validation : Co-crystallization studies (e.g., PDB ID 4NB6) guide rational design .

Q. What strategies address contradictory inhibitory data across studies for this compound?

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native M. tuberculosis Lumazine Synthase) or buffer conditions (pH, ionic strength) may alter Ki values .
  • Structural Flexibility : Phosphorylated derivatives (e.g., compound 38 ) exhibit variable binding due to conformational changes in the enzyme active site. Molecular dynamics simulations (50 ns trajectories) can resolve these discrepancies .
  • Control Experiments : Include positive controls (e.g., known inhibitors like EJMC-1 for TNF-α) to normalize activity measurements .

Q. How do structure-activity relationship (SAR) studies guide the optimization of sulfonamide derivatives for enhanced bioactivity?

  • Side Chain Modifications :
    • Phosphonate vs. Carboxylate : Replacing carboxylate with diethyl phosphonate (compound 46 ) improves solubility and Ki by 1.8-fold .
    • Alkyl Chain Length : Extending the alkyl linker from C4 to C6 (compound 40 ) enhances hydrophobic interactions but may reduce solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl at position 3) on the indole core increase TNF-α inhibition (IC50 3.0 µM for compound 4e ) .

Q. What experimental frameworks are recommended for evaluating the compound’s therapeutic potential in vivo?

  • Pharmacokinetics : Assess oral bioavailability (e.g., Cmax and AUC in murine models) and plasma protein binding via equilibrium dialysis .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and measure IC50 in primary human hepatocytes to predict hepatotoxicity .
  • Disease Models :
    • Tuberculosis : Use M. tuberculosis-infected macrophages to validate Lumazine Synthase inhibition .
    • Autoimmune Diseases : Test RORγ inverse agonism in IL-17-driven mouse colitis models .

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